Boc-Trp(Boc)-OH
Overview
Description
“Boc-Trp(Boc)-OH” is a compound with the empirical formula C16H20N2O4 . It is also known as Nalpha-(tert-Butoxycarbonyl)-L-tryptophan or Nalpha-Boc-L-tryptophan .
Synthesis Analysis
“Boc-Trp(Boc)-OH” can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . N-in-Boc protection limits reattachment and leads to higher cleavage yields of C-terminal Trp-containing peptides .
Molecular Structure Analysis
The molecular weight of “Boc-Trp(Boc)-OH” is 304.34 g/mol . The linear formula of the compound is C16H20N2O4 .
Chemical Reactions Analysis
The Boc group in “Boc-Trp(Boc)-OH” plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc group can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
“Boc-Trp(Boc)-OH” has a molar mass of 404.457 Da . The optical activity of the compound is [α]20/D −20±1°, c = 1% in DMF .
Scientific Research Applications
Chemo-enzymatic Synthesis of Peptides : Boc-Trp(Boc)-OH is used in the efficient synthesis of peptides like endomorphin-1, an effective analgesic. This method combines enzymatic and chemical synthesis, with the Boc group protecting the tryptophan residue during the process. It results in high yields and purity, with minimal side-chain protection and simple purification steps (Sun et al., 2011).
Solid-Phase Peptide Synthesis (SPPS) : In SPPS, Boc-Trp(Boc)-OH serves as a new protecting group for tryptophan, protecting against acid-catalyzed side reactions and facilitating purification by HPLC (Wahlström & Undén, 2009).
Studying Oxidative Modification : It is used as a model to study the degradation of tryptophan residues in proteins exposed to peroxynitrite, leading to the identification of major degradation products (Kato et al., 1997).
Peptide Hydrogel Research : Boc-Trp(Boc)-OH is instrumental in developing novel di-peptide hydrogels, with studies examining the effects of stimuli like pH and temperature on the mechanical strength of these gels (Falcone et al., 2019).
Molecular Imprinting for Chiral Resolution : Used in the preparation of molecularly imprinted polymers (MIPs) for chiral resolution of amino acids, demonstrating the ability of these polymers to recognize and separate enantiomers of Boc-Trp (Haginaka & Kagawa, 2004).
Conformational Analysis of Peptides : Boc-Trp(Boc)-OH-based peptides are used to study conformational preferences in CCK-B agonists, aiding in understanding the structural basis of their biological activities (Goudreau et al., 1994).
Synthesis of Cholecystokinin Analogs : It's applied in the synthesis and biological evaluation of cholecystokinin analogs, which are important in studying the interactions with CCK receptors (Amblard et al., 1993).
LC/MS Quantification of Neurotransmitters : Boc-Trp(Boc)-OH is used in pre-column derivatization for the quantification of neurotransmitters, enhancing sensitivity and specificity in mass spectrometric detection (Zhang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATGZMFSCKUQGO-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp(Boc)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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